molecular formula C14H10N4O5 B6497236 methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate CAS No. 952868-39-2

methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate

Cat. No.: B6497236
CAS No.: 952868-39-2
M. Wt: 314.25 g/mol
InChI Key: LPIUXKPMPMUBDO-UHFFFAOYSA-N
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Description

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,2-oxazole moiety at position 5 and linked via a carbamoyl group to a methyl benzoate ester. This structure combines aromatic and heterocyclic elements, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c1-21-13(20)9-4-2-8(3-5-9)11(19)16-14-18-17-12(22-14)10-6-7-15-23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIUXKPMPMUBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors such as amino acids or nitriles with aldehydes under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The oxazole and oxadiazole intermediates are then coupled with a benzoate ester through carbamoylation reactions, typically using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoate or heterocyclic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-ylnaphthalene-1-Carbothioate (6g)

  • Core Structure : 1,3,4-Oxadiazole vs. 1,2,4-triazole.
  • Substituents : The target compound’s 1,2-oxazol-5-yl group contrasts with the naphthalene-carbothioate and methoxybenzyl groups in 6g.
  • Functional Groups : Carbamoyl benzoate (target) vs. carbothioate (6g). The latter’s thioester group may confer lower hydrolytic stability compared to the carbamoyl linkage .

4-[Benzyl(Methyl)Sulfamoyl]-N-[5-((4-Methoxyphenyl)Methyl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)

  • Core Structure : Shared 1,3,4-oxadiazole core.
  • Substituents : LMM5 features a sulfamoyl benzamide group, while the target compound uses a benzoate ester. Sulfonamide groups often enhance bioavailability but may alter solubility profiles .
Physicochemical Properties

Table 1: Structural and Elemental Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₅H₁₂N₄O₅ 328.28 g/mol Oxadiazole, Oxazole, Ester
5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-ylnaphthalene-1-Carbothioate (6g) C₂₁H₁₈N₄O₂S 390.45 g/mol Triazole, Carbothioate
LMM5 C₂₄H₂₃N₅O₄S 501.54 g/mol Sulfamoyl, Benzamide

Table 2: Elemental Analysis and Stability

Compound Calculated C% Found C% Stability Notes
Benzo-1,4-Oxathiin Derivative (C₁₅H₁₂N₂OS) 67.14 67.24 High thermal stability
6g - - Reddish-brown solid, m.p. 166–167°C

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